Pyrimidine, 2-amino-4-(2-di-sec-butylaminoethoxy)-
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Overview
Description
. This colorless liquid is characterized by its unique chemical structure and properties, anchoring its position in a variety of industrial applications.
Preparation Methods
The preparation of OR-6280 typically involves the reaction of 5-chloropentanoic acid with thionyl chloride, resulting in the formation of 5-chloropentanoyl chloride. This intermediate is then treated with sodium cyanide to yield 5-chlorovaleronitrile . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
For industrial production, the process is scaled up with the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced emulsion polymerization technology, as seen in the production of similar compounds like NBR 6280, can also be applied to enhance the efficiency of OR-6280 production .
Chemical Reactions Analysis
OR-6280 undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, OR-6280 can be oxidized to form 5-chloropentanoic acid.
Reduction: Reduction of OR-6280 using lithium aluminum hydride results in the formation of 5-chloropentanol.
Substitution: OR-6280 can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions to form 5-hydroxypentanenitrile.
Common reagents used in these reactions include thionyl chloride, sodium cyanide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are 5-chloropentanoic acid, 5-chloropentanol, and 5-hydroxypentanenitrile .
Scientific Research Applications
OR-6280 has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: OR-6280 is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: OR-6280 is employed in the production of specialty chemicals, polymers, and resins due to its reactivity and versatility
Mechanism of Action
The mechanism of action of OR-6280 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group in OR-6280 can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, OR-6280 can act as a ligand, binding to metal ions and forming coordination complexes that influence catalytic activities .
Comparison with Similar Compounds
OR-6280 can be compared with other similar compounds, such as:
5-Bromovaleronitrile: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-Iodovaleronitrile: Contains an iodine atom, making it more reactive in substitution reactions compared to OR-6280.
5-Fluorovaleronitrile: The presence of a fluorine atom imparts unique properties, such as increased stability and resistance to metabolic degradation .
OR-6280 stands out due to its balanced reactivity and versatility, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
102207-74-9 |
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Molecular Formula |
C14H26N4O |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-[2-[di(butan-2-yl)amino]ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-5-11(3)18(12(4)6-2)9-10-19-13-7-8-16-14(15)17-13/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,15,16,17) |
InChI Key |
UTGQKLXHXKZXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CCOC1=NC(=NC=C1)N)C(C)CC |
Origin of Product |
United States |
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